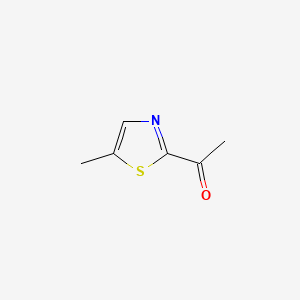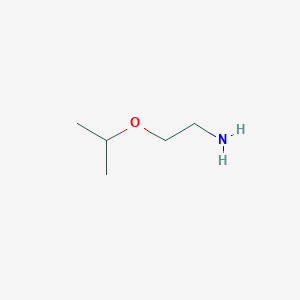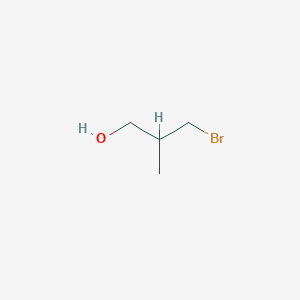![molecular formula C10H16O B1332190 Spiro[4.5]decan-1-one CAS No. 4728-91-0](/img/structure/B1332190.png)
Spiro[4.5]decan-1-one
Overview
Description
Spiro[4.5]decan-1-one is a chemical compound with the molecular formula C10H16O . It has an average mass of 152.233 Da and a mono-isotopic mass of 152.120117 Da .
Synthesis Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of Spiro[4.5]decan-1-one consists of two rings connected through a single common atom . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4.5]decane skeletons . The combination of experimental and computational studies reveals a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle involving tandem oxidative cyclometallation/reductive elimination/selective oxidative addition/selective reductive elimination/reductive elimination steps .Physical And Chemical Properties Analysis
Spiro[4.5]decan-1-one has a density of 1.0±0.1 g/cm3, a boiling point of 231.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol and a flash point of 86.6±10.7 °C . The index of refraction is 1.488, and the molar refractivity is 44.4±0.4 cm3 .Scientific Research Applications
Prolyl Hydroxylase Domain Inhibitors
Spiro[4.5]decan-1-one derivatives have been studied for their potential as prolyl hydroxylase domain (PHD) inhibitors . These inhibitors can mimic the physiological hypoxic response and are being explored for the treatment of anemia and other ischemia-related diseases. The structure-activity relationship and crystallographic studies indicate that Spiro[4.5]decan-1-one derivatives are promising templates for generating potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors .
Advancement in Spectroscopic Techniques
The complex nature of Spiro[4.5]decan-1-one compounds has contributed to the advancement of spectroscopic techniques . Research in this area has helped in understanding the diverse carbocyclic structures and has provided insights into the mechanistic aspects of organic chemistry.
Synthesis Methodology Development
Studies on Spiro[4.5]decan-1-one have significantly contributed to the development of synthesis methodology . The exploration of these compounds has led to the discovery of new synthetic routes and methods, enhancing the toolbox of organic chemists.
Thermochemical Data Analysis
Spiro[4.5]decan-1-one has been the subject of thermochemical data analysis . This includes studying its gas phase thermochemistry data and condensed phase thermochemistry data, which are crucial for understanding the compound’s stability and reactivity.
Material Science Research
The unique structure of Spiro[4.5]decan-1-one makes it a candidate for research in material science . Scientists are exploring its properties for potential applications in creating new materials with specific desired characteristics.
Natural Product Synthesis
Spiro[4.5]decan-1-one is also relevant in the synthesis of natural products , particularly sesquiterpenes . Its structure serves as a foundation for synthesizing complex natural compounds, which can have various applications in medicine and biology.
Mechanism of Action
Target of Action
Spiro[4.5]decan-1-one has been identified as a potential inhibitor of Prolyl Hydroxylase Domain (PHD) .
Mode of Action
The compound interacts with the active site of PHDs, competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the prolyl hydroxylation of HIF-α subunits, a process that normally signals for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, Spiro[4.5]decan-1-one can potentially mimic elements of the physiological hypoxic response .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4The compound’s potential as a phd inhibitor suggests that it may have suitable bioavailability for therapeutic applications .
Result of Action
The inhibition of PHDs by Spiro[4.5]decan-1-one can lead to the stabilization of HIF-α subunits and the subsequent induction of hypoxia-responsive genes . This can have various molecular and cellular effects, depending on the specific genes induced. For example, the induction of erythropoietin (EPO) can stimulate the production of red blood cells, potentially providing a therapeutic benefit in conditions such as anemia .
properties
IUPAC Name |
spiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWDQWFCGSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339476 | |
| Record name | Spiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4728-91-0 | |
| Record name | Spiro[4.5]decan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4728-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















